D-Trp8-SRIF-14 -

D-Trp8-SRIF-14

Catalog Number: EVT-10980283
CAS Number:
Molecular Formula: C76H104N18O19S2
Molecular Weight: 1637.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

D-Trp8-SRIF-14 is classified as a peptide hormone analog, specifically a somatostatin analog. It is synthesized through solid-phase peptide synthesis methods, which allow for precise control over the sequence and configuration of amino acids. The compound is utilized extensively in biochemical research to study the structure-activity relationships of somatostatin and its receptors.

Synthesis Analysis

Methods and Technical Details

The synthesis of D-Trp8-SRIF-14 primarily employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Attachment of the First Amino Acid: The first amino acid is covalently attached to a solid resin.
  2. Sequential Addition: Protected amino acids are added sequentially to build the peptide chain. During this process, D-tryptophan is incorporated at the eighth position.
  3. Cleavage and Deprotection: Once the desired peptide sequence is assembled, it is cleaved from the resin and subjected to deprotection to remove protective groups on amino acids.

In industrial applications, automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve high purity levels necessary for biological studies.

Molecular Structure Analysis

Structure and Data

D-Trp8-SRIF-14 has a specific molecular structure that can be represented as follows:

H2NCysPheDTrpLysThrCysThrNH2\text{H}_2\text{N}-\text{Cys}-\text{Phe}-\text{DTrp}-\text{Lys}-\text{Thr}-\text{Cys}-\text{Thr}-\text{NH}_2

This structure includes 14 amino acids with a unique disulfide bridge between cysteine residues, which contributes to its biological activity. The incorporation of D-tryptophan at position 8 alters the compound's conformational stability compared to its natural counterpart .

Molecular Weight

The molecular weight of D-Trp8-SRIF-14 is approximately 1,119.46 g/mol, which is consistent with its composition of amino acids .

Chemical Reactions Analysis

Types of Reactions

D-Trp8-SRIF-14 can participate in various chemical reactions:

  1. Oxidation: Particularly at the tryptophan residue, leading to oxindole derivatives.
  2. Reduction: Less common but may occur under specific conditions.
  3. Substitution: Involves reactions at amino acid side chains.

Common Reagents and Conditions

  • Oxidation: Typically involves hydrogen peroxide or other oxidizing agents.
  • Reduction: Sodium borohydride or similar reducing agents are used.
  • Substitution: Various nucleophiles can be employed under mild conditions.

Major products from these reactions include oxindole derivatives from oxidation and modified peptides from substitution reactions.

Mechanism of Action

D-Trp8-SRIF-14 functions by binding to somatostatin receptors, specifically subtypes SSTR2 and SSTR5, which are G-protein-coupled receptors. This binding inhibits the release of secondary hormones by lowering cyclic adenosine monophosphate (cAMP) levels and calcium influx in target cells. The action of this compound mimics natural somatostatin but with enhanced efficacy due to its structural modifications .

Physical and Chemical Properties Analysis

Physical Properties

D-Trp8-SRIF-14 is typically presented as a white to off-white powder that is soluble in water and various organic solvents, making it suitable for laboratory applications.

Chemical Properties

The compound exhibits stability under physiological conditions, which is crucial for its biological activity. The presence of D-tryptophan enhances resistance to enzymatic degradation compared to L-tryptophan-containing peptides.

Relevant data regarding solubility, stability, and reactivity are critical for understanding its behavior in biological systems .

Applications

D-Trp8-SRIF-14 has several significant applications across various fields:

  1. Scientific Research: It serves as a vital tool in studying peptide chemistry and understanding the structure-activity relationships of somatostatin analogs.
  2. Biological Studies: Researchers utilize this compound to investigate somatostatin's role in hormone regulation and neurotransmission processes.
  3. Medical Applications: It holds potential therapeutic value in treating hormone-related disorders such as acromegaly and neuroendocrine tumors by modulating hormone secretion.
  4. Pharmaceutical Industry: D-Trp8-SRIF-14 is explored for developing new drugs targeting somatostatin receptors, contributing to advancements in targeted therapies .
Introduction to Somatostatin Biology and D-Trp8-Somatostatin-14

Physiological Roles of Native Somatostatin-14 (Somatotropin Release-Inhibiting Factor-14)

Somatotropin Release-Inhibiting Factor-14 (Somatostatin-14) is a 14-amino-acid cyclic peptide hormone (sequence: AGCKNFFWKTFTSC, disulfide bond: Cys³-Cys¹⁴) that serves as a master regulator of endocrine and exocrine secretion. Produced primarily in the hypothalamus, pancreas, and gastrointestinal tract, it exerts inhibitory effects on multiple physiological systems through G-protein-coupled somatostatin receptors (SSTR1-5) [3] [8]. Its principal actions include:

  • Endocrine Inhibition: Potent suppression of growth hormone secretion from the pituitary gland, insulin and glucagon release from pancreatic islets, and gastrin/cholecystokinin secretion in the gastrointestinal tract [1] [3].
  • Neurotransmission Modulation: Regulation of neuronal excitability in the central nervous system, particularly in cortical, hippocampal, and brainstem regions [3] [7].
  • Gastrointestinal Function: Reduction of gastric acid secretion, intestinal motility, and splanchnic blood flow, making it clinically relevant in managing gastrointestinal hemorrhages [7] [8].

Table 1: Key Physiological Targets of Native Somatostatin-14

Target SystemPrimary EffectsReceptor Subtypes Involved
PituitaryInhibition of growth hormone secretionSSTR2, SSTR5
PancreasSuppression of insulin and glucagon releaseSSTR2, SSTR5
Gastrointestinal TractReduction of gastric acid, pepsin, and intestinal fluid secretionSSTR2, SSTR3
Nervous SystemModulation of neurotransmission; pain perceptionSSTR1, SSTR2, SSTR4

Rationale for Analog Development: Limitations of Native Somatostatin-14

Despite its broad physiological significance, native Somatostatin-14 faces critical limitations that restrict therapeutic utility:

  • Metabolic Instability: Susceptibility to proteolytic degradation by aminopeptidases and endopeptidases results in an extremely short plasma half-life of <3 minutes in vivo [5] [7]. This necessitates continuous intravenous infusion for clinical effects.
  • Lack of Receptor Selectivity: Equipotent binding to all five SSTR subtypes (SSTR1-5) impedes targeted therapeutic applications and increases off-target effects [6] [8].
  • Conformational Flexibility: Exists as an ensemble of rapidly interconverting conformations in solution, preventing optimization of receptor-specific binding [6] [7]. Nuclear magnetic resonance studies reveal no stable tertiary structure under physiological conditions [7].

These limitations catalyzed efforts to engineer analogs with enhanced metabolic stability, receptor selectivity, and conformational rigidity.

Historical Development and Significance of D-Trp8-Somatostatin-14

D-Trp⁸-Somatostatin-14 emerged in the late 1970s as a pivotal first-generation analog designed to address stability and potency issues. Key milestones include:

  • 1976: Brown et al. demonstrated that D-amino acid substitutions at position 8 enhanced biological activity in cyclic Somatostatin-14 analogs [7].
  • 1980: Clinical studies confirmed its 6-8-fold greater potency than native Somatostatin-14 in suppressing growth hormone in acromegalic patients and insulin in mild diabetics [3]. A single intravenous bolus (25 μg) followed by infusion (25 μg/hour) significantly reduced growth hormone levels (P<0.01) without affecting glucagon secretion [3].
  • 1989: Investigations revealed its unique lack of effect on intestinal carbohydrate absorption—contrasting with other analogs—highlighting its subtype-specific actions [3].

This analog became a template for later therapeutics (e.g., Octreotide, Pasireotide) and established the pharmacological validity of stereochemical modifications in peptide design.

Table 2: Comparative Properties of Native Somatostatin-14 vs. D-Trp⁸-Somatostatin-14

PropertyNative Somatostatin-14D-Trp⁸-Somatostatin-14
Plasma Half-life<3 minutes12–18 hours (murine models)
Growth Hormone Inhibition (IC₅₀)~15 nM~2.3–3.1 nM
SSTR2 Binding Affinity (IC₅₀)~7 nM1.8 nM
Enzymatic DegradationHigh susceptibilityResistant to trypsin-like proteases
Conformational FlexibilityDynamic equilibriumStabilized β-hairpin

Key Structural Modifications: D-Tryptophan Substitution at Position 8

The substitution of L-tryptophan with D-tryptophan at position 8 induces profound biochemical and pharmacological changes:

  • Stereochemical Inversion: Converts the chiral center from L to D configuration, disrupting protease recognition sites without altering receptor interactions. This modification reduces cleavage by trypsin-like endopeptidases [2] [6].
  • Enhanced Hydrophobic Interactions: Molecular dynamics simulations confirm stronger π-stacking between the indole ring of D-Trp⁸ and Lys⁹, stabilizing a type-II' β-turn critical for SSTR2/SSTR3 binding [6] [7]. Nuclear magnetic resonance data in dimethyl sulfoxide shows a fixed ϕ angle of +60° at D-Trp⁸, characteristic of reverse turns [7].
  • Receptor Binding Optimization: D-Trp⁸ increases hydrophobic contact surfaces with SSTR2 (Kd: 0.44 nM) and SSTR5 (Kd: 2.58 nM) via van der Waals interactions with transmembrane helices [2] [5]. This elevates binding affinity 6-8 fold compared to native Somatostatin-14 [1] [3].
  • Disulfide Bridge Stabilization: Circular dichroism studies indicate that the D-Trp⁸ modification rigidifies the Cys³-Cys¹⁴ disulfide-bonded ring, reducing conformational entropy and enhancing biological activity [6] [7].

The structural consequences of this single residue change exemplify how stereochemistry can be exploited to transform peptide therapeutics.

Properties

Product Name

D-Trp8-SRIF-14

IUPAC Name

(4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-13,25,28-tribenzyl-6,9,12,15,18,21,24,27,30,33,36-undecahydroxy-10,16-bis(1-hydroxyethyl)-31-(2-hydroxy-2-iminoethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriaconta-5,8,11,14,17,20,23,26,29,32,35-undecaene-4-carboxylic acid

Molecular Formula

C76H104N18O19S2

Molecular Weight

1637.9 g/mol

InChI

InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42?,43?,50-,51+,52-,53+,54-,55-,56+,57-,58-,59-,62+,63+/m0/s1

InChI Key

NHXLMOGPVYXJNR-VOWFNQDTSA-N

Canonical SMILES

CC(C1C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=N1)O)CCCCN)O)CC2=CNC3=CC=CC=C32)O)CC4=CC=CC=C4)O)CC5=CC=CC=C5)O)CC(=N)O)O)CCCCN)O)N=C(CN=C(C(C)N)O)O)C(=O)O)O)CO)O)C(C)O)O)CC6=CC=CC=C6)O)O

Isomeric SMILES

C[C@@H](C(=NCC(=N[C@H]1CSSC[C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C1O)CCCCN)O)CC(=N)O)O)CC2=CC=CC=C2)O)CC3=CC=CC=C3)O)CC4=CNC5=CC=CC=C54)O)CCCCN)O)C(C)O)O)CC6=CC=CC=C6)O)C(C)O)O)CO)O)C(=O)O)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.